molecular formula C5F8O2 B14480769 2-Furancarbonyl fluoride, 2,3,3,4,4,5,5-heptafluorotetrahydro- CAS No. 65601-73-2

2-Furancarbonyl fluoride, 2,3,3,4,4,5,5-heptafluorotetrahydro-

Cat. No.: B14480769
CAS No.: 65601-73-2
M. Wt: 244.04 g/mol
InChI Key: MIZSMKCPWXLIOF-UHFFFAOYSA-N
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Description

2-Furancarbonyl fluoride, 2,3,3,4,4,5,5-heptafluorotetrahydro- is a fluorinated organic compound It is characterized by the presence of a furan ring substituted with multiple fluorine atoms and a carbonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarbonyl fluoride, 2,3,3,4,4,5,5-heptafluorotetrahydro- typically involves the fluorination of a furan derivative. One common method is the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride, followed by fluorination using a fluorinating agent such as cobalt trifluoride or elemental fluorine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of fluorinating agents and maintaining stringent safety protocols due to the reactive nature of the intermediates and products.

Chemical Reactions Analysis

Types of Reactions

2-Furancarbonyl fluoride, 2,3,3,4,4,5,5-heptafluorotetrahydro- can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The carbonyl fluoride group can be a site for nucleophilic attack, leading to the formation of various derivatives.

    Oxidation and reduction: The furan ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Addition reactions: Fluorinated compounds can undergo addition reactions with various reagents, leading to the formation of new carbon-fluorine bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a furanone compound.

Scientific Research Applications

2-Furancarbonyl fluoride, 2,3,3,4,4,5,5-heptafluorotetrahydro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Furancarbonyl fluoride, 2,3,3,4,4,5,5-heptafluorotetrahydro- involves its reactivity due to the presence of the carbonyl fluoride group and multiple fluorine atoms. The carbonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. The fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furancarbonyl fluoride, 2,3,3,4,4,5,5-heptafluorotetrahydro- is unique due to its combination of a furan ring with extensive fluorination and a carbonyl fluoride group. This combination imparts specific reactivity and stability characteristics that are valuable in various scientific and industrial applications.

Properties

CAS No.

65601-73-2

Molecular Formula

C5F8O2

Molecular Weight

244.04 g/mol

IUPAC Name

2,3,3,4,4,5,5-heptafluorooxolane-2-carbonyl fluoride

InChI

InChI=1S/C5F8O2/c6-1(14)2(7)3(8,9)4(10,11)5(12,13)15-2

InChI Key

MIZSMKCPWXLIOF-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C1(C(C(C(O1)(F)F)(F)F)(F)F)F)F

Origin of Product

United States

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